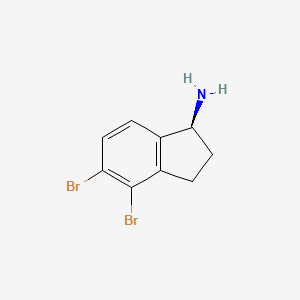
tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate: is an organic compound that features a pyrazole ring substituted with a hydroxy group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and a pyrazole derivative under mild conditions, often involving a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications .
Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds .
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
similar compounds often exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways . The hydroxy group and pyrazole ring are likely involved in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other derivatives.
5-Amino-pyrazoles: Versatile building blocks in organic synthesis and medicinal chemistry.
Uniqueness: tert-Butyl (3-(4-hydroxy-1H-pyrazol-1-yl)propyl)carbamate is unique due to its combination of a hydroxy-substituted pyrazole ring and a tert-butyl carbamate group. This combination provides a unique set of chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-hydroxypyrazol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-5-4-6-14-8-9(15)7-13-14/h7-8,15H,4-6H2,1-3H3,(H,12,16) |
InChI Key |
YQBFDNKMCIIIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


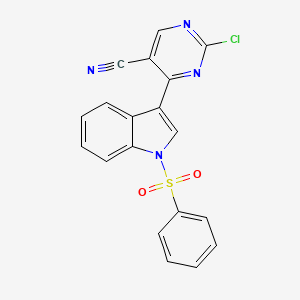


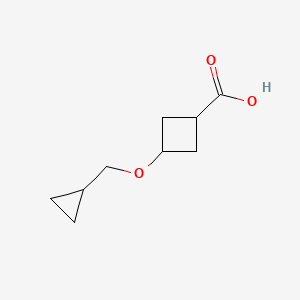
![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
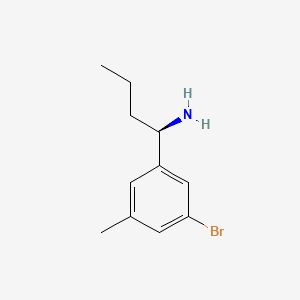
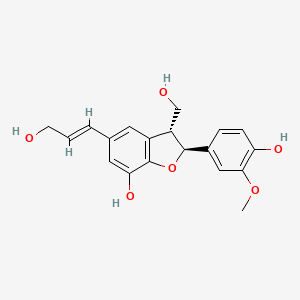
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B12984509.png)

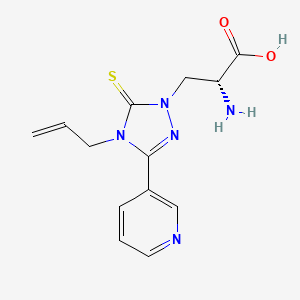

![(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12984530.png)
